Faropenem sodium hydrate
Overview
Description
Faropenem sodium hydrate is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against bacteria that produce extended-spectrum beta-lactamases, making it a valuable tool in combating resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of faropenem sodium hydrate involves several steps. One method includes dissolving faropenem sodium in purified water, heating the mixture to 50°C until the solid is completely dissolved, then slowly cooling the solution and allowing it to stand for 48 hours. The resulting solids are then filtered and dried to obtain the product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of alkali metal salts and catalytic amounts of palladium complexes in the presence of organic solvents. The reaction mixture is treated with water and a water-miscible solvent, and the hydrate of the alkali metal salt of faropenem is isolated from the reaction mass .
Chemical Reactions Analysis
Types of Reactions: Faropenem sodium hydrate undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal degradation. It is particularly unstable under stress conditions such as hydrolysis and oxidation .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to light.
Thermal Degradation: Elevated temperatures.
Major Products Formed: The degradation products of this compound vary depending on the reaction conditions but typically include simpler organic compounds resulting from the breakdown of the beta-lactam ring .
Scientific Research Applications
Faropenem sodium hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance patterns.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance.
Mechanism of Action
Faropenem sodium hydrate works by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial cell death . The primary molecular targets are the PBPs involved in the final stages of peptidoglycan synthesis .
Comparison with Similar Compounds
Faropenem sodium hydrate is unique among beta-lactam antibiotics due to its broad-spectrum activity and resistance to beta-lactamase enzymes. Similar compounds include:
Imipenem: Another broad-spectrum beta-lactam antibiotic but less stable against beta-lactamase.
Meropenem: Similar broad-spectrum activity but different pharmacokinetic properties.
Doripenem: Known for its activity against Pseudomonas aeruginosa but less effective against Gram-positive bacteria.
This compound stands out due to its oral bioavailability and effectiveness against resistant bacterial strains .
Properties
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na.H2O/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h5-7,11,14H,2-4H2,1H3,(H,16,17);;1H2/q;+1;/p-1/t5-,6-,7+,11-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVCMPZCIOKGW-VIDQLUEFSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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